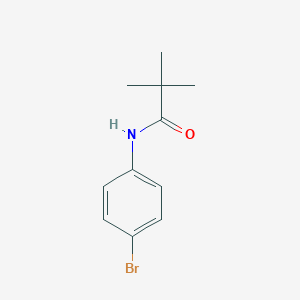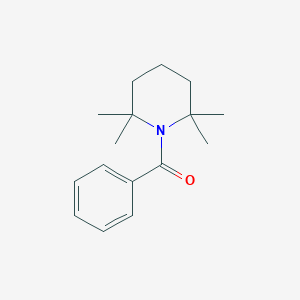![molecular formula C9H9NO2 B182522 2-甲基-2H-苯并[b][1,4]噁嗪-3(4H)-酮 CAS No. 21744-83-2](/img/structure/B182522.png)
2-甲基-2H-苯并[b][1,4]噁嗪-3(4H)-酮
描述
2-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is an organic compound belonging to the benzoxazine family. Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and agriculture. This compound is characterized by a benzene ring fused with an oxazine ring, with a methyl group attached to the second carbon atom.
科学研究应用
2-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
作用机制
Target of Action
It’s known that benzoxazines, in general, have a wide range of applications due to their self-curing properties, high glass transition temperature, and exceptional thermal stability .
Mode of Action
The mode of action of 2-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves a series of chemical reactions. A plausible mechanism for the formation of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones involves ring-opening and cyclization steps . The efficiency of this transformation was demonstrated by compatibility with a wide range of functional groups .
Biochemical Pathways
It’s known that benzoxazines can undergo dual-site curing and complete degradation through the synergistic effects of acid and heat .
Result of Action
Benzoxazines are known for their high thermal stability and self-extinguishing ability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one. For instance, the use of ammonium niobium oxalate (ANO) as the catalyst and PEG-400 as the solvent were crucial to afford the title compounds in good yields and selectivity . The reaction time can be reduced from hours to few minutes when ultrasound is used as an alternative energy source .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of o-aminophenol with methyl chloroformate in the presence of a base, leading to the formation of the benzoxazine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in the industrial synthesis process.
化学反应分析
Types of Reactions
2-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazines.
相似化合物的比较
Similar Compounds
2H-1,4-benzoxazin-3(4H)-one: Lacks the methyl group at the second carbon atom.
2-methyl-2H-1,4-benzoxazine: Similar structure but without the carbonyl group at the third position.
Uniqueness
2-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to the presence of both the methyl group and the carbonyl group, which may confer distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
2-methyl-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-6-9(11)10-7-4-2-3-5-8(7)12-6/h2-6H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PILVMCZSXIINLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40306795 | |
| Record name | 2-methyl-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40306795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21744-83-2 | |
| Record name | 21744-83-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179804 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methyl-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40306795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-2H-1,4-benzoxazin-3(4H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives and how are they synthesized?
A1: 2-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-ones are characterized by a benzoxazine core structure with a methyl substituent at the 2-position. These compounds can be synthesized efficiently via Smiles rearrangement. This method utilizes readily available starting materials like (S)-2-chloropropionic acid and allows for the introduction of various substituents on the nitrogen atom, creating a library of derivatives [, ].
Q2: What makes microwave irradiation advantageous for synthesizing these compounds?
A2: Microwave-assisted synthesis of optically active N-substituted 2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-ones offers significant advantages over conventional methods []. Microwave irradiation accelerates the reaction rate, significantly reducing the overall reaction time. This rapid heating also leads to cleaner reactions with fewer byproducts, simplifying purification. Moreover, microwave-assisted synthesis often results in higher yields compared to traditional heating methods.
Q3: What potential biological activities have been explored for 2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives?
A3: Research suggests that these compounds exhibit promising antimicrobial activity []. Studies have demonstrated their effectiveness against both Gram-positive bacteria and fungi, highlighting their potential as lead compounds for the development of new antimicrobial agents.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(prop-2-en-1-yloxy)phenyl]acetamide](/img/structure/B182439.png)













